Cas no 1114833-67-8 (2-(3-chlorophenyl)-6-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4-ethoxyquinoline)

2-(3-Chlorophenyl)-6-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4-ethoxyquinoline is a structurally complex quinoline derivative featuring a piperazine-carbonyl linkage and substituted aromatic groups. This compound exhibits potential as an intermediate in pharmaceutical research, particularly in the development of receptor-targeting agents due to its modular design. The presence of the 3-chlorophenyl and 2,4-dimethylphenyl moieties enhances lipophilicity and steric influence, which may improve binding affinity in biological systems. The ethoxy group at the 4-position of the quinoline core further modulates electronic properties, offering tunability for synthetic applications. Its well-defined structure makes it suitable for structure-activity relationship (SAR) studies in medicinal chemistry.
2-(3-chlorophenyl)-6-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4-ethoxyquinoline structure
1114833-67-8 structure
商品名:2-(3-chlorophenyl)-6-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4-ethoxyquinoline
CAS番号:1114833-67-8
MF:C30H30ClN3O2
メガワット:500.031106472015
CID:5387672

2-(3-chlorophenyl)-6-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4-ethoxyquinoline 化学的及び物理的性質

名前と識別子

    • [2-(3-Chlorophenyl)-4-ethoxy-6-quinolinyl][4-(2,4-dimethylphenyl)-1-piperazinyl]methanone
    • 2-(3-chlorophenyl)-6-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4-ethoxyquinoline
    • インチ: 1S/C30H30ClN3O2/c1-4-36-29-19-27(22-6-5-7-24(31)17-22)32-26-10-9-23(18-25(26)29)30(35)34-14-12-33(13-15-34)28-11-8-20(2)16-21(28)3/h5-11,16-19H,4,12-15H2,1-3H3
    • InChIKey: JDOJLMIIJQGFDC-UHFFFAOYSA-N
    • ほほえんだ: C(C1=CC=C2C(=C1)C(OCC)=CC(C1=CC=CC(Cl)=C1)=N2)(N1CCN(C2=CC=C(C)C=C2C)CC1)=O

じっけんとくせい

  • 密度みつど: 1.227±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 673.1±55.0 °C(Predicted)
  • 酸性度係数(pKa): 5.56±0.33(Predicted)

2-(3-chlorophenyl)-6-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4-ethoxyquinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3382-5202-2mg
2-(3-chlorophenyl)-6-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4-ethoxyquinoline
1114833-67-8 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3382-5202-1mg
2-(3-chlorophenyl)-6-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4-ethoxyquinoline
1114833-67-8 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3382-5202-25mg
2-(3-chlorophenyl)-6-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4-ethoxyquinoline
1114833-67-8 90%+
25mg
$109.0 2023-04-26
Life Chemicals
F3382-5202-2μmol
2-(3-chlorophenyl)-6-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4-ethoxyquinoline
1114833-67-8 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3382-5202-5mg
2-(3-chlorophenyl)-6-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4-ethoxyquinoline
1114833-67-8 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3382-5202-10mg
2-(3-chlorophenyl)-6-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4-ethoxyquinoline
1114833-67-8 90%+
10mg
$79.0 2023-04-26
Life Chemicals
F3382-5202-20μmol
2-(3-chlorophenyl)-6-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4-ethoxyquinoline
1114833-67-8 90%+
20μl
$79.0 2023-04-26
Life Chemicals
F3382-5202-10μmol
2-(3-chlorophenyl)-6-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4-ethoxyquinoline
1114833-67-8 90%+
10μl
$69.0 2023-04-26
Life Chemicals
F3382-5202-20mg
2-(3-chlorophenyl)-6-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4-ethoxyquinoline
1114833-67-8 90%+
20mg
$99.0 2023-04-26
Life Chemicals
F3382-5202-4mg
2-(3-chlorophenyl)-6-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4-ethoxyquinoline
1114833-67-8 90%+
4mg
$66.0 2023-04-26

2-(3-chlorophenyl)-6-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4-ethoxyquinoline 関連文献

2-(3-chlorophenyl)-6-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4-ethoxyquinolineに関する追加情報

Introduction to 2-(3-chlorophenyl)-6-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4-ethoxyquinoline (CAS No. 1114833-67-8)

2-(3-chlorophenyl)-6-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4-ethoxyquinoline, identified by its CAS number 1114833-67-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline derivatives class, a well-documented category known for its broad spectrum of biological activities. The structural composition of this molecule, featuring a quinoline core substituted with chlorophenyl, ethoxy, and piperazine moieties, makes it a promising candidate for further exploration in drug discovery and development.

The significance of this compound lies in its potential pharmacological properties, which are influenced by its intricate molecular structure. The presence of a chlorophenyl group at the 3-position of the quinoline ring introduces electronic and steric effects that can modulate the compound's interactions with biological targets. Additionally, the 4-(2,4-dimethylphenyl)piperazine-1-carbonyl moiety contributes to the molecule's complexity and may play a crucial role in determining its binding affinity and selectivity. These structural features have been strategically designed to enhance interactions with specific biological receptors, making this compound a valuable asset in the quest for novel therapeutic agents.

In recent years, quinoline derivatives have been extensively studied due to their demonstrated efficacy in various therapeutic areas, including antimicrobial, antimalarial, anticancer, and anti-inflammatory applications. The compound 2-(3-chlorophenyl)-6-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4-ethoxyquinoline is no exception and has been subjected to rigorous computational and experimental investigations to elucidate its mechanism of action. Preliminary studies suggest that this molecule may exhibit inhibitory effects on certain enzymes and receptors involved in pathological processes, thereby offering a potential therapeutic intervention.

The synthesis of 2-(3-chlorophenyl)-6-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4-ethoxyquinoline involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to construct the desired molecular framework efficiently. The optimization of these synthetic routes is critical for large-scale production and further pharmacological evaluation.

One of the most compelling aspects of this compound is its potential application in addressing unmet medical needs. With the rise of multidrug-resistant pathogens and the increasing prevalence of chronic diseases, there is an urgent need for innovative therapeutic strategies. Quinoline derivatives have historically played a pivotal role in combating infectious diseases, and compounds like 2-(3-chlorophenyl)-6-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4-ethoxyquinoline hold promise for expanding this therapeutic arsenal. Current research is focused on evaluating its efficacy against various disease models and identifying optimal dosing regimens.

The pharmacokinetic profile of 2-(3-chlorophenyl)-6-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4-ethoxyquinoline is another critical area of investigation. Understanding how the body processes this compound—its absorption, distribution, metabolism, and excretion (ADME)—is essential for determining its clinical utility. Advanced in vitro and in vivo models are being utilized to assess these parameters thoroughly. These studies will provide valuable insights into the compound's bioavailability and potential side effects, guiding future development efforts.

In addition to its pharmacological potential, 2-(3-chlorophenyl)-6-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4-ethoxyquinoline has also attracted interest from computational chemists who employ molecular modeling techniques to predict its interactions with biological targets. These simulations can help refine the compound's structure for improved potency and selectivity before costly experimental trials are conducted. The integration of computational methods with experimental pharmacology has become a cornerstone of modern drug discovery, enhancing efficiency and reducing time-to-market for new therapeutics.

The regulatory landscape surrounding new chemical entities like 2-(3-chlorophenyl)-6-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4-ethoxyquinoline is stringent but well-established. Compliance with Good Manufacturing Practices (GMP) and submission of comprehensive toxicological data are mandatory before clinical trials can commence. Collaborative efforts between academic institutions and pharmaceutical companies are essential for navigating these regulatory pathways efficiently. Such partnerships can accelerate the translation of laboratory discoveries into viable clinical candidates.

Future directions for research on CAS No. 1114833-67-8 include exploring its potential as an intermediate in synthesizing more complex derivatives with enhanced pharmacological properties. Additionally, investigating its role in preclinical models of human diseases will provide further evidence of its therapeutic value. The insights gained from these studies could pave the way for human clinical trials aimed at validating its efficacy and safety profile.

In conclusion,2-(3-chlorophenyl)-6-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4-ethoxyquinoline represents a significant advancement in pharmaceutical chemistry with considerable promise for addressing various medical challenges. Its unique structural features make it a compelling candidate for further development as a novel therapeutic agent. As research progresses,this compound will continue to be at the forefront of efforts to discover new treatments that improve global health outcomes.

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